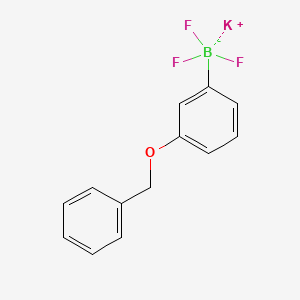

Potassium (3-(benzyloxy)phenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF3O.K/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11;/h1-9H,10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMZXLWEJMCVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)OCC2=CC=CC=C2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635793 | |

| Record name | Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-58-4 | |

| Record name | Borate(1-), trifluoro[3-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-(benzyloxy)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride under mild conditions . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The scalability of the synthesis makes it suitable for large-scale production required in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(benzyloxy)phenyl)trifluoroborate undergoes several types of chemical reactions, including:

Substitution Reactions: It acts as a nucleophile in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the electrophile.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium (3-(benzyloxy)phenyl)trifluoroborate has a wide range of applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of drug candidates with potential therapeutic effects.

Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Research: Although direct applications in biology are limited, its structural analogs have been evaluated for their anti-proliferative activity against cancer cells.

Mechanism of Action

The mechanism of action of potassium (3-(benzyloxy)phenyl)trifluoroborate primarily involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophiles, facilitated by a palladium catalyst, to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron center and the subsequent transmetalation with the palladium complex .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Similarity Scores

| Compound Name | CAS Number | Similarity Score* | Key Substituent(s) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Potassium (4-(benzyloxy)phenyl)trifluoroborate | 329976-73-0 | 0.60 | 4-benzyloxy phenyl | 290.13 |

| Potassium (3-nitrophenyl)trifluoroborate | 2782884 | 0.54 | 3-nitro phenyl | 253.09 |

| Potassium (3-cyanophenyl)trifluoroborate | 1027642-25-6 | 0.59 | 3-cyano phenyl | 241.06 |

| Potassium (2,3-difluorobenzyl)trifluoroborate | - | - | 2,3-difluoro benzyl | 234.05 |

| Potassium benzyltrifluoroborate | 216434-82-1 | 0.52 | Benzyl | 204.09 |

*Similarity scores (0–1 scale) reflect structural and functional group alignment with the target compound .

Key Observations :

- Positional Isomerism : The 3-benzyloxy substituent in the target compound contrasts with the 4-benzyloxy isomer , which has a higher similarity score (0.60 vs. 0.59) due to comparable steric and electronic profiles .

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) and cyano (-CN) substituents (e.g., 3-nitrophenyl and 3-cyanophenyl derivatives) introduce electron-withdrawing effects, enhancing electrophilicity at the boron center. In contrast, the benzyloxy group (-OBn) is electron-donating, reducing reactivity in cross-coupling reactions .

Key Observations :

- The target compound is synthesized via Suzuki-Miyaura cross-coupling , but yields are moderate compared to alkoxymethyltrifluoroborates, which benefit from optimized SN2 protocols .

Physical and Chemical Properties

Table 3: Solubility and Stability

Key Observations :

Biological Activity

Potassium (3-(benzyloxy)phenyl)trifluoroborate (K(3-BnO-C6H4)BF3) is an organoboron compound with notable applications in organic synthesis, particularly in cross-coupling reactions. This article delves into its biological activity, synthesizing available research findings, case studies, and comparative analyses with similar compounds.

Overview of this compound

- Molecular Formula : C₁₃H₁₁BF₃KO

- CAS Number : 850623-58-4

- Structure : The compound features a benzyloxy group attached to a phenyl ring, which significantly influences its reactivity and selectivity in chemical reactions.

The biological activity of this compound primarily arises from its role as a nucleophile in various chemical reactions. It participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds crucial for synthesizing biologically active compounds. This mechanism is facilitated by a palladium catalyst, which enhances the reactivity of the boron center, leading to effective transmetalation processes.

Toxicological Profile

Research indicates that this compound exhibits certain toxicological properties. It is classified as harmful upon inhalation and contact with skin, causing irritation and potential systemic effects. A study assessing the acute toxicity of related organotrifluoroborates found no significant changes in liver and kidney function markers following administration at various doses (25, 50, and 100 mg/kg) in mice .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure/Functional Group | Biological Activity |

|---|---|---|

| Potassium phenyltrifluoroborate | Phenyl group | Used in organic synthesis; limited biological data |

| Potassium (4-methoxyphenyl)trifluoroborate | Methoxy group | Explored for medicinal chemistry applications |

| Potassium thiophene-3-trifluoroborate | Thiophene ring | Evaluated for antinociceptive properties |

Case Studies and Research Findings

- Toxicological Investigation : A study on potassium thiophene-3-trifluoroborate indicated that similar organotrifluoroborates do not significantly alter plasma enzyme levels or induce lipid peroxidation in treated mice . This suggests a potentially favorable safety profile for related compounds.

- Enzyme Interaction Studies : Research has shown that organotrifluoroborates can act as competitive inhibitors of serine proteases without significantly affecting motor functions or inducing systemic toxicity in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.